
1-(2-phenylethyl)-1H-pyrazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenylethyl)-1H-pyrazol-4-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a phenylethyl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 4 of the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Phenylethyl)-1H-pyrazol-4-ol can be synthesized through several synthetic routes. One common method involves the cyclization of hydrazones derived from phenylethyl ketones with hydrazine. The reaction typically occurs under acidic or basic conditions, with the choice of solvent and temperature influencing the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and scalability. Catalysts and specific reaction conditions are fine-tuned to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 1-(2-Phenylethyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(2-phenylethyl)-1H-pyrazol-4-one.
Reduction: The compound can be reduced to form 1-(2-phenylethyl)-1H-pyrazol-4-amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: 1-(2-Phenylethyl)-1H-pyrazol-4-one.
Reduction: 1-(2-Phenylethyl)-1H-pyrazol-4-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1-(2-Phenylethyl)-1H-pyrazol-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 1-(2-phenylethyl)-1H-pyrazol-4-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
1-(2-Phenylethyl)-1H-pyrazol-4-one: This compound is an oxidized derivative of 1-(2-phenylethyl)-1H-pyrazol-4-ol and shares similar structural features.
1-(2-Phenylethyl)-1H-pyrazol-4-amine: This reduced derivative also shares the core pyrazole structure but differs in its functional groups.
Uniqueness: this compound is unique due to the presence of both a phenylethyl group and a hydroxyl group on the pyrazole ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity that distinguishes it from its analogs.
特性
IUPAC Name |
1-(2-phenylethyl)pyrazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-8-12-13(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9,14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUQLFPVLAXBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
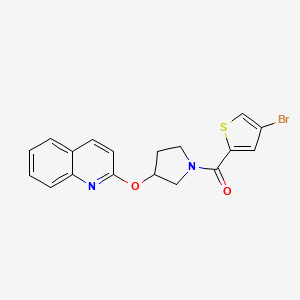
![2-[(1,3-Benzoxazol-2-yl)amino]-1-cyclopropyl-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B2597317.png)
![N-(4-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2597319.png)
![7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B2597320.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B2597321.png)
![3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(oxolan-2-yl)methyl]-4-phenylpyrrolidine-1-carboxamide](/img/structure/B2597322.png)
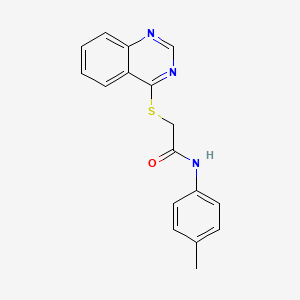
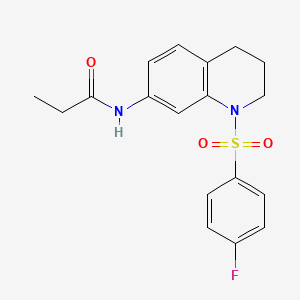
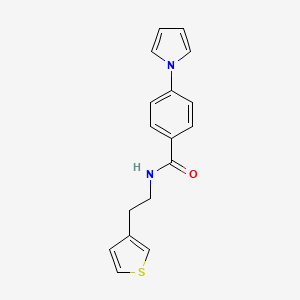
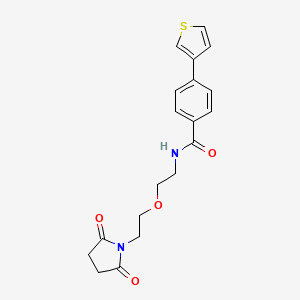
![3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2597329.png)
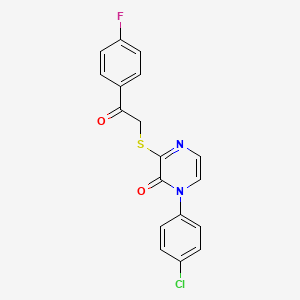
![(2-bromobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate](/img/structure/B2597337.png)

